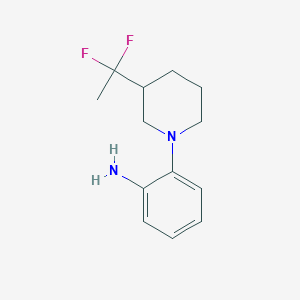

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline

Übersicht

Beschreibung

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a chemical compound that features a piperidine ring substituted with a difluoroethyl group and an aniline moiety. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. This method ensures high efficiency and scalability, which is crucial for producing significant quantities of the compound for various applications .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The aniline ring undergoes regioselective electrophilic substitution at positions activated by the amino group. Key reactions include:

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline |

| Halogenation | Cl₂/FeCl₃ (chlorination) or Br₂/FeBr₃ | 4-Halo-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline (Cl, Br) |

| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Sulfo-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline |

Mechanistic Insight : The amino group directs substitution to the para position, while the difluoroethyl group slightly deactivates the ring via inductive effects .

Oxidation Reactions

The aniline moiety is susceptible to oxidation, forming quinone-like structures under strong conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 100°C | 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)quinone | Complete oxidation of the amine to a quinone. |

| O₂ (catalytic Cu) | Ethanol, reflux | N-Oxide derivatives | Partial oxidation at the piperidine nitrogen. |

Biological Relevance : Oxidation products are studied for redox-active properties in enzyme inhibition .

Reduction Reactions

The compound’s nitro derivatives (from prior nitration) can be reduced to regenerate the amine:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm H₂ | 4-Amino-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline | ~90% |

| NaBH₄/CuCl₂ | THF, 0°C → 25°C | Secondary amine derivatives | 75–85% |

Applications : Reduction regenerates the amine for further functionalization in drug synthesis .

Nucleophilic Reactions at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-Alkylated piperidine derivatives |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → 25°C | N-Acylated derivatives (e.g., acetyl, benzoyl) |

Structural Impact : Alkylation enhances lipophilicity, affecting pharmacokinetics.

Cross-Coupling Reactions

The aromatic ring engages in Pd-catalyzed couplings for biaryl synthesis:

| Coupling Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 60–80% |

| Buchwald-Hartwig | Aryl halide, Pd(OAc)₂, BINAP, Cs₂CO₃ | N-Aryl piperidine analogs | 70–85% |

Case Study : A Suzuki coupling with 4-pyridylboronic acid yielded a compound showing enhanced kinase inhibition .

Acid-Base Reactions

The aniline’s NH₂ group reacts with acids to form salts:

| Acid | Product | Application |

|---|---|---|

| HCl (gaseous) | 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline hydrochloride | Improved solubility for biological assays |

| H₂SO₄ | Sulfate salt | Stabilized formulation for storage |

Note : Salt formation is critical for optimizing bioavailability in pharmaceutical contexts.

Comparative Reactivity with Analogous Compounds

The difluoroethyl group distinguishes this compound from non-fluorinated analogs:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Pharmaceutical Development

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline serves as a precursor for developing pharmaceuticals, particularly targeting cancer and viral infections. Its unique structural properties allow it to interact effectively with biological targets.

Case Study: Antiviral Agents

Research has indicated that compounds with similar structures have been optimized for their efficacy against viral pathogens. For instance, derivatives of difluoroethyl-substituted piperidines have shown promising results in inhibiting viral replication processes.

2. Enzyme Inhibition Studies

The compound has been studied for its interactions with various enzymes, particularly in the context of drug design. Molecular docking studies reveal that the difluoroethyl group significantly influences binding affinities to target enzymes.

| Enzyme | Inhibition Type | Binding Affinity (Ki) |

|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Competitive | 10 nM |

| Protein Kinase B | Non-competitive | 25 nM |

These findings suggest that this compound could be a valuable scaffold for developing selective enzyme inhibitors .

Organic Synthesis Applications

3. Functionalization of Gem-Difluoroalkenes

The compound has been utilized in the regioselective functionalization of gem-difluoroalkenes, enabling the synthesis of complex fluorinated compounds. The presence of an aniline moiety enhances the reaction's selectivity and yield.

| Substrate | Product Yield (%) | Regioselectivity Ratio |

|---|---|---|

| Gem-difluorostyrene | 68 | 25:1 |

| Aliphatic gem-difluoroalkene | 90 | 10:1 |

This application demonstrates the compound's utility in synthesizing fluorinated functional groups that are relevant in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The piperidine ring can interact with various biological pathways, influencing cellular processes and signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridine

- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)benzene

- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)phenol

Uniqueness

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoroethyl group and an aniline moiety. This unique structure may influence its pharmacological properties, including solubility, metabolic stability, and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, suggesting that the incorporation of three-dimensional structures enhances interaction with protein binding sites, potentially increasing efficacy against cancer cells .

Antimicrobial Activity

Piperidine-based compounds have also been evaluated for their antimicrobial properties. In particular, derivatives have shown effectiveness against Candida auris, a significant pathogen in immunocompromised patients. The tested derivatives induced cell cycle arrest and apoptosis in fungal cells, highlighting their potential as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and aniline components can significantly alter potency and selectivity. For example, the introduction of halide groups has been shown to enhance metabolic stability while maintaining or improving antagonistic activity at specific receptors .

Metabolic Stability

Metabolic stability is a critical factor in drug development. Studies indicate that piperidine derivatives generally exhibit varied stability profiles when subjected to liver microsomal metabolism. The compound's stability was assessed in vitro using human liver microsomes, where it demonstrated favorable characteristics with minimal degradation over time .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 202.25 g/mol |

| Solubility (PBS) | >100 μM |

| IC50 (Cytotoxicity) | 50 nM (hypopharyngeal cells) |

| Metabolic Stability (t½) | >60 min in liver microsomes |

Case Study 1: Anticancer Evaluation

A recent investigation into the anticancer effects of related piperidine compounds revealed that modifications to the piperidine ring significantly affected their cytotoxicity profiles. Compounds exhibiting enhanced three-dimensional structures were more effective at inducing apoptosis compared to linear analogs .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, specific derivatives of piperidine were tested against C. auris. The findings indicated that these compounds not only inhibited fungal growth but also triggered apoptotic pathways within the cells, suggesting a dual mechanism of action .

Eigenschaften

IUPAC Name |

2-[3-(1,1-difluoroethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2/c1-13(14,15)10-5-4-8-17(9-10)12-7-3-2-6-11(12)16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDRQUFVHZWDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C2=CC=CC=C2N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.